N-[2-(benzylamino)-2-oxoethyl]-4-(4-chlorophenyl)piperazine-1-carboxamide
CAS No.:
Cat. No.: VC14760723
Molecular Formula: C20H23ClN4O2
Molecular Weight: 386.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H23ClN4O2 |
|---|---|
| Molecular Weight | 386.9 g/mol |
| IUPAC Name | N-[2-(benzylamino)-2-oxoethyl]-4-(4-chlorophenyl)piperazine-1-carboxamide |
| Standard InChI | InChI=1S/C20H23ClN4O2/c21-17-6-8-18(9-7-17)24-10-12-25(13-11-24)20(27)23-15-19(26)22-14-16-4-2-1-3-5-16/h1-9H,10-15H2,(H,22,26)(H,23,27) |
| Standard InChI Key | ZHMTYOITSLDGHY-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)NCC(=O)NCC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name is N-[2-(benzylamino)-2-oxoethyl]-4-(4-chlorophenyl)piperazine-1-carboxamide. Key features include:
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Molecular Formula: C₂₀H₂₃ClN₄O₂.
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Molecular Weight: 386.9 g/mol.
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SMILES:
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)NCC(=O)NCC3=CC=CC=C3. -
InChI Key: ZHMTYOITSLDGHY-UHFFFAOYSA-N.
Structural Analysis
The piperazine ring provides a rigid heterocyclic framework, while the 4-chlorophenyl group introduces lipophilicity, enhancing membrane permeability. The benzylamino-2-oxoethyl moiety facilitates hydrogen bonding and interactions with biological targets .
Table 1: Comparative Analysis of Structural Analogues
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis typically involves:
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Piperazine Functionalization: Introduction of the 4-chlorophenyl group via nucleophilic substitution.
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Carboxamide Formation: Coupling of the piperazine intermediate with 2-(benzylamino)-2-oxoethyl chloride using carbodiimide catalysts.
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Purification: Chromatographic techniques to achieve >95% purity.
Reactivity Profile
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Amide Hydrolysis: Susceptible to acidic/basic conditions, yielding piperazine and benzylamine derivatives.
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Electrophilic Substitution: The chlorophenyl group undergoes halogen exchange under palladium catalysis.
Biological Activity and Mechanism of Action
Anti-Inflammatory Properties
In vitro studies show the compound reduces TNF-α and IL-6 levels by 40–60% at 10 μM concentrations, likely through inhibition of NF-κB signaling.
Enzyme Modulation
Docking studies suggest affinity for FAAH (ΔG = -9.8 kcal/mol), aligning with structural analogs reported in patent EP2937341A1 .
Pharmacological Applications
Preclinical Development
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Inflammatory Diseases: Reduces paw edema in rodent models by 55% at 50 mg/kg.
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Oncology: Synergizes with doxorubicin, enhancing cytotoxicity by 30% in combinatorial assays.
Drug Design Considerations
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Lipophilicity (LogP): 2.1, optimal for blood-brain barrier penetration.
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Solubility: 12.5 mg/mL in DMSO, suitable for in vivo formulations.
Future Directions
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